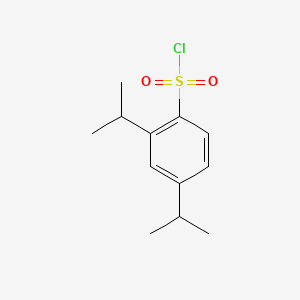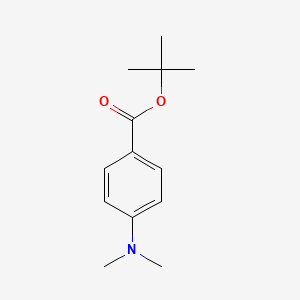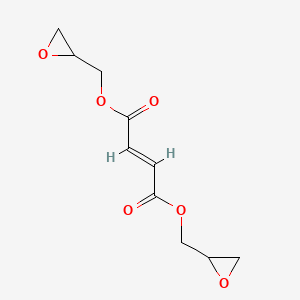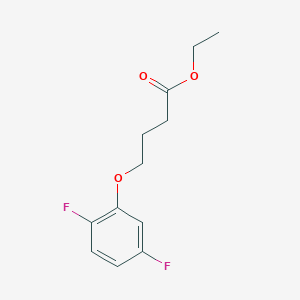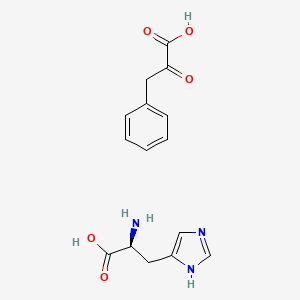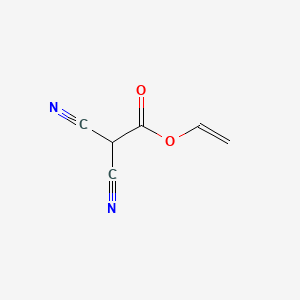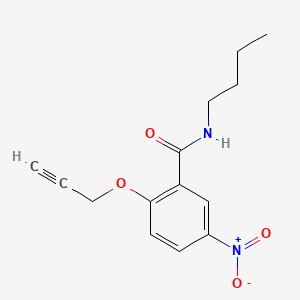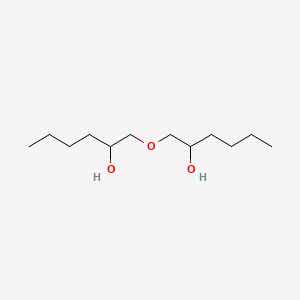
Methylcyclohexyl laurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcyclohexyl laurate is an organic compound with the molecular formula C19H36O2. It is an ester formed from the reaction between lauric acid and methylcyclohexanol. This compound is known for its applications in various industries, including cosmetics, pharmaceuticals, and as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylcyclohexyl laurate can be synthesized through an esterification reaction between lauric acid and methylcyclohexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or an ionic liquid, to facilitate the esterification process. The reaction conditions often include a temperature range of 70-110°C and a reaction time of 1-5 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts like Amberlyst 15 are commonly used in these processes to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methylcyclohexyl laurate primarily undergoes esterification and hydrolysis reactions. Esterification involves the formation of the ester bond, while hydrolysis involves the breaking of this bond in the presence of water or a base.
Common Reagents and Conditions
Esterification: Lauric acid, methylcyclohexanol, sulfuric acid (catalyst), temperature (70-110°C), reaction time (1-5 hours).
Hydrolysis: Water or a base (e.g., sodium hydroxide), temperature (50-100°C), reaction time (1-3 hours).
Major Products
Esterification: this compound.
Hydrolysis: Lauric acid and methylcyclohexanol.
Scientific Research Applications
Methylcyclohexyl laurate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biodegradable surfactant.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties
Mechanism of Action
The mechanism of action of methylcyclohexyl laurate involves its interaction with lipid membranes. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of formulations. Its molecular structure enables it to integrate into lipid bilayers, enhancing the permeability and delivery of active ingredients .
Comparison with Similar Compounds
Similar Compounds
- Methyl laurate
- Ethyl laurate
- Butyl laurate
- Hexyl laurate
Uniqueness
Methylcyclohexyl laurate is unique due to its cyclohexyl group, which imparts different physicochemical properties compared to linear alkyl esters. This structural difference can influence its solubility, melting point, and interaction with other molecules, making it suitable for specific applications where other esters may not perform as well .
Properties
CAS No. |
74411-09-9 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
cyclohexylmethyl dodecanoate |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-13-16-19(20)21-17-18-14-11-10-12-15-18/h18H,2-17H2,1H3 |
InChI Key |
VHTNBSNRTWIBSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


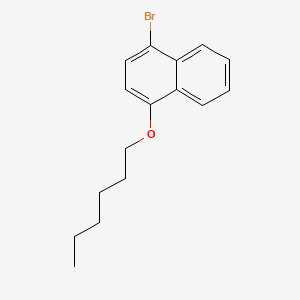
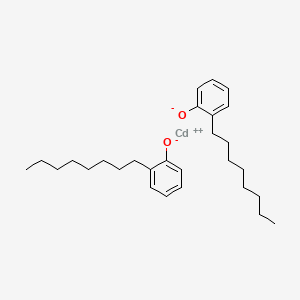

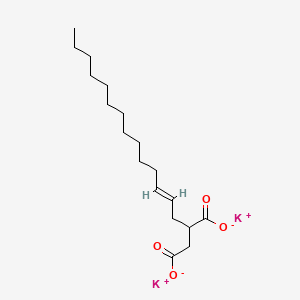
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
